molecular formula C10H3F17O4 B1329845 Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate CAS No. 26131-32-8

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate

Cat. No.: B1329845
CAS No.: 26131-32-8
M. Wt: 510.1 g/mol
InChI Key: UMADKHFVSXRTGY-UHFFFAOYSA-N
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Description

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate is a fluorinated organic compound with the molecular formula C₁₀H₃O₄F₁₇ and a molecular weight of 510.10 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and perfluoropropoxy groups, making it highly stable and resistant to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate typically involves the reaction of perfluorinated alcohols with methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which make it resistant to oxidation and reduction .

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the fluorine atoms under specific conditions. The reactions are typically carried out in polar solvents at moderate temperatures .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine may produce a corresponding amide, while the reaction with an alcohol may yield an ether .

Mechanism of Action

The mechanism of action of Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate involves its interaction with specific molecular targets, primarily through its fluorine atoms. These interactions can influence the compound’s binding affinity and specificity for certain biological molecules, thereby affecting its overall activity .

Properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O4/c1-29-2(28)3(11,6(15,16)17)30-10(26,27)5(14,8(21,22)23)31-9(24,25)4(12,13)7(18,19)20/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMADKHFVSXRTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F17O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896514
Record name Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26131-32-8
Record name Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026131328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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